Eprobemide

Catalog No.
S527307
CAS No.
87940-60-1
M.F
C14H19ClN2O2
M. Wt
282.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eprobemide

CAS Number

87940-60-1

Product Name

Eprobemide

IUPAC Name

4-chloro-N-(3-morpholin-4-ylpropyl)benzamide

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

InChI

InChI=1S/C14H19ClN2O2/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17/h2-5H,1,6-11H2,(H,16,18)

InChI Key

YYFGRAGNYHYWEZ-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl

Solubility

Soluble in DMSO

Synonyms

4-chloro-N-(3-morpholinopropyl)benzamide, befol, befol monohydrochloride, LIS 630, LIS-630

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl

Description

The exact mass of the compound Eprobemide is 282.1135 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Properties:

Some pre-clinical studies have explored the possibility that Eprobemide might hinder the growth of cancer cells. These studies have focused on specific mechanisms, such as Eprobemide's effect on the Na-K-2Cl transporter in certain cancers.

  • A study published in Oncology Reports looked at Eprobemide's potential to suppress gastric cancer cell proliferation [].

Eprobemide is a reversible inhibitor of monoamine oxidase A, classified as a monoamine oxidase inhibitor. It is structurally similar to moclobemide, differing only by a single methylene group in the side chain of the 4-chlorobenzamide. Eprobemide functions primarily by inhibiting the activity of monoamine oxidase, thereby preventing the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, which increases their availability in the synaptic cleft .

Eprobemide acts as a reversible inhibitor of monoamine oxidase A (MAO-A) [, , ]. MAO-A is an enzyme that breaks down monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the brain []. By inhibiting MAO-A, Eprobemide increases the levels of these neurotransmitters, which is thought to contribute to its antidepressant effects []. The mechanism of selectivity for MAO-A over MAO-B, another subtype of the enzyme, is not fully understood but may be related to the interaction of the molecule's structure with the enzyme's binding pocket [].

Typical of monoamine oxidase inhibitors. The primary mechanism involves the oxidation of monoamines into aldehyde products. This reaction is catalyzed by monoamine oxidase enzymes, which then undergo reoxidation by molecular oxygen in a two-step process. The inhibition of these enzymes by Eprobemide prevents this metabolic pathway, leading to elevated levels of neurotransmitters .

Eprobemide exhibits selective inhibition of monoamine oxidase A, making it effective in increasing serotonin levels without significantly affecting monoamine oxidase B activity. This selectivity reduces the risk of dietary interactions associated with tyramine, a common concern with non-selective monoamine oxidase inhibitors . Its biological activity suggests potential therapeutic applications in treating depressive disorders and other conditions linked to monoamine neurotransmitter dysregulation.

The synthesis of Eprobemide can be achieved through several chemical pathways. One common method involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. Subsequent steps may include purification processes such as recrystallization or chromatography to isolate the final product. Specific details on synthetic routes may vary based on laboratory conditions and desired yield .

Eprobemide is primarily used as an antidepressant due to its ability to enhance serotonin and norepinephrine levels in the brain. Its reversible nature allows for a more favorable side effect profile compared to traditional irreversible monoamine oxidase inhibitors. Additionally, it has been investigated for potential applications in treating anxiety disorders and other mood-related conditions .

Eprobemide shares structural and functional similarities with several other compounds within the class of monoamine oxidase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameTypeSelectivityKey Features
MoclobemideReversible MAO-A InhibitorSelective for MAO-ASimilar structure; slightly different side chain
SelegilineReversible MAO-B InhibitorSelective for MAO-BPrimarily affects dopamine; dietary restrictions at higher doses
PhenelzineIrreversible MAO InhibitorNon-selectiveOlder generation; significant dietary restrictions
ClorgilineIrreversible MAO-A InhibitorSelective for MAO-AUsed mainly in research; not marketed

Eprobemide's unique aspect lies in its reversible inhibition and selectivity for monoamine oxidase A, making it less likely to cause dietary restrictions compared to older non-selective inhibitors like phenelzine .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

282.1135055 g/mol

Monoisotopic Mass

282.1135055 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

URX5F7RDER

Related CAS

117854-28-1 (mono-hydrochloride)

Other CAS

87940-60-1

Wikipedia

Eprobemide

Dates

Last modified: 08-15-2023
1: Michelsen MM, Pena A, Mygind ND, Frestad D, Gustafsson I, Hansen HS, Kastrup
2: Cozzi A, Carpenedo R, Moroni F. Kynurenine hydroxylase inhibitors reduce
3: Tilakaratne N, Friedman E. Genomic responses to 5-HT1A or 5-HT2A/2C receptor
4: Waleh NS, Brody MD, Knapp MA, Mendonca HL, Lord EM, Koch CJ, Laderoute KR,
5: Wouters W, Van Dun J, Laduron PM. Photoaffinity labelling of dopamine

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